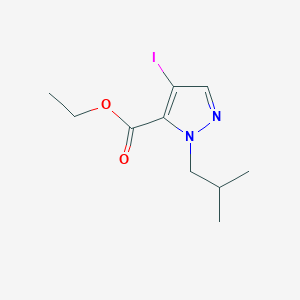
ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C10H15IN2O2 and a molecular weight of 322.14 g/mol . This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . Another approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . These methods offer efficient and high-yielding pathways for the production of this compound.
Analyse Chemischer Reaktionen
Ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include hydrazones, α-bromo ketones, and palladium catalysts . The major products formed from these reactions are typically pyrazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Additionally, this compound is utilized in the development of new materials with unique properties for industrial applications .
Wirkmechanismus
The mechanism of action of ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyrazole ring .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as 3(5)-substituted pyrazoles and α-ketoamide N-arylpyrazoles . These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity . The unique combination of the ethyl, iodo, and isobutyl groups in this compound contributes to its distinct properties and applications .
Eigenschaften
IUPAC Name |
ethyl 4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-4-15-10(14)9-8(11)5-12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJJGSNCGZGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














